molecular formula C10H11NO2 B1589401 6-methoxy-3,4-dihydro-1H-quinolin-2-one CAS No. 54197-64-7

6-methoxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1589401
CAS No.: 54197-64-7
M. Wt: 177.2 g/mol
InChI Key: XHKXYVRULOMTOW-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-1H-quinolin-2-one (CAS: 54197-64-7) is a bicyclic organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . Key physical properties include a density of 1.16 g/cm³, a boiling point of 375.1°C, and a flash point of 180.6°C . The methoxy group at position 6 and the lactam ring (quinolin-2-one) are critical structural features that influence its reactivity and biological activity. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, anticoagulants, and central nervous system (CNS) modulators .

Preparation Methods

Intramolecular Friedel-Crafts Alkylation of N-(4-methoxyphenyl)-3-chloropropionamide

Process Overview:

  • The most documented and efficient method for preparing 6-methoxy-3,4-dihydro-1H-quinolin-2-one involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.
  • This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or trichloroaluminum under elevated temperatures (150–220 °C).
  • The reaction proceeds via ring closure, forming the quinolinone core, often with demethylation steps if starting from related hydroxy compounds.

Detailed Reaction Conditions and Outcomes:

Parameter Details
Starting Material N-(4-methoxyphenyl)-3-chloropropionamide
Catalyst Trichloroaluminum (AlCl3 and others possible)
Catalyst Equivalents 3 to 5 equivalents, preferably ~4 equivalents
Solvent N,N-Dimethylacetamide (DMA), DMSO, or high boiling amides/amines
Temperature 150–220 °C
Reaction Time Approximately 2 hours
Product Yield Up to 92.9% (isolated yield)
Product Purity >99% by HPLC analysis

Example Procedure:

  • N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol) is dissolved in N,N-dimethylacetamide (165 ml).
  • Trichloroaluminum (760 g, 4 eq.) is added slowly over 2 hours, causing an exothermic rise to 140 °C.
  • The mixture is stirred at 150–160 °C for 2 hours until a stirrable slurry forms.
  • The reaction is quenched by pouring into water, followed by sodium borohydride addition to reduce impurities.
  • The solid product is filtered, washed, and dried to yield this compound with 92.9% yield and 99.2% purity.

Catalyst Variants:

  • Other Lewis acids such as AlBr3, FeCl3, FeBr3, SbF5, TiCl4, SnCl4, and BF3 have been reported to catalyze the reaction effectively, though AlCl3 and trichloroaluminum are preferred for industrial scalability.

Cyclization of Appropriate Precursors

  • Alternative methods involve the cyclization of suitably substituted anilines or phenyl derivatives with haloalkyl amides or acids.
  • For example, direct cyclization of 4-methoxyaniline derivatives with halo-substituted propionamides under acidic or Lewis acid conditions can afford the quinolinone ring system.
  • These methods often require subsequent purification steps and may have lower yields compared to the Friedel-Crafts approach.

Synthetic Routes Involving Mequinol (4-Methoxyphenol) Derivatives

  • Some preparative routes start from 4-methoxyphenol (mequinol) derivatives, which are converted into the corresponding amides or haloamides, then cyclized to form the quinolinone ring.
  • The process includes:
    • Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide from mequinol.
    • Intramolecular cyclization via Lewis acid catalysis.
  • This route is useful for producing intermediates for further pharmaceutical synthesis, such as cilostazol.

General Notes on Purification and Yield

  • The intramolecular Friedel-Crafts alkylation method produces the product in high purity, often eliminating the need for intermediate purification.
  • Quenching steps with water and sodium borohydride help reduce impurities and improve product quality.
  • The reaction mixture remains fluid even at high concentrations, facilitating scale-up.

Data Summary Table: Preparation of this compound via Friedel-Crafts Alkylation

Step Reagents/Conditions Outcome/Notes
Starting Material N-(4-methoxyphenyl)-3-chloropropionamide Prepared from 4-methoxyaniline derivatives
Catalyst Trichloroaluminum (4 eq.) Lewis acid catalysis
Solvent N,N-Dimethylacetamide (DMA) High boiling, polar aprotic solvent
Temperature 150–160 °C Reaction exothermic, controlled addition
Reaction Time 2 hours Full conversion to product
Quenching Water, then sodium borohydride Removes residual catalyst, reduces impurities
Yield 92.9% isolated High efficiency
Purity 99.2% (HPLC) Suitable for pharmaceutical use

Research Findings and Industrial Relevance

  • The described intramolecular Friedel-Crafts method is favored for industrial synthesis due to its high yield, purity, and scalability.
  • The process is integral to the synthesis of pharmaceutical agents such as cilostazol, where this compound serves as a key intermediate.
  • The use of various Lewis acids allows flexibility in catalyst choice depending on availability and cost.
  • High reaction temperatures and concentrated reaction mixtures accelerate the reaction without compromising fluidity, which is beneficial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various dihydroquinolinone compounds .

Scientific Research Applications

Antimalarial Activity

Research indicates that derivatives of 6-methoxy-3,4-dihydro-1H-quinolin-2-one exhibit promising antimalarial properties. These compounds are often synthesized as part of efforts to develop new treatments for malaria, particularly against resistant strains of Plasmodium falciparum .

Inhibition of Enzymes

Studies have shown that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been investigated for its ability to inhibit aldosterone synthase, which plays a crucial role in regulating blood pressure and electrolyte balance . This inhibition could lead to potential therapeutic applications in treating hypertension and related cardiovascular conditions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its derivatives. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. It serves as a versatile building block for creating various derivatives with enhanced biological activity. The following table summarizes some key derivatives and their reported activities:

Derivative Activity Reference
6-Methoxy-5-pyridinyl derivativeAntimicrobial
6-Methoxy-7-nitro derivativeAnticancer
6-Methoxy derivatives with halogensEnhanced enzyme inhibition

Case Study 1: Antimalarial Screening

A study conducted by researchers involved screening various derivatives of this compound against Plasmodium falciparum. The results indicated that certain modifications significantly increased potency compared to the parent compound, suggesting a pathway for developing new antimalarial drugs.

Case Study 2: Cardiovascular Research

In another study focused on cardiovascular health, compounds derived from this compound were tested for their ability to inhibit aldosterone synthase. The findings demonstrated a marked reduction in aldosterone levels in vitro, indicating potential for treating conditions like hypertension.

Mechanism of Action

The mechanism of action of 6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Quinolinone Core

6-Chloro-3,4-dihydro-1H-quinolin-2-one

  • Key Differences : Replacement of the methoxy group with a chloro atom enhances electrophilicity and binding to hydrophobic pockets (e.g., the S1 pocket of Factor XIa (FXIa)) .
  • Biological Activity: The chloro derivative acts as a neutral fragment in FXIa inhibitors, achieving nanomolar potency (IC₅₀ = 1.0 nM for compound 13) .
  • Permeability : Despite high potency, chloro derivatives exhibit reduced permeability due to increased hydrophilicity, necessitating structural optimization .

6-Amino-3,4-dihydro-1H-quinolin-2-one

  • Key Differences: The amino group introduces hydrogen-bonding capacity, improving solubility and target interactions (e.g., carbonic anhydrase inhibition) .
  • Synthesis : Prepared via catalytic hydrogenation of nitro precursors (e.g., compound 24: 72.9% yield) .
  • Applications: Amino derivatives are explored as antidepressants and anticoagulants, leveraging their polar interactions .

7-Hydroxy-3,4-dihydro-1H-quinolin-2-one

  • Key Differences : The hydroxyl group increases acidity (pKa ~9–10) and solubility but reduces membrane permeability compared to the methoxy analogue .
  • Biological Relevance : Hydroxy derivatives are intermediates in synthesizing cilostazol (a phosphodiesterase inhibitor) and exhibit antioxidant properties .

Positional Isomers

5-Methoxy-3,4-dihydro-1H-quinolin-2-one

  • Key Differences : Methoxy substitution at position 5 (vs. 6) alters electronic distribution and receptor binding.
  • Biological Activity : Compound 34b (5-methoxy derivative) demonstrated sigma receptor agonism (antidepressant-like effects) at 30 mg/kg in mice, with reduced immobility time in forced-swim tests .

7-Methoxy-3,4-dihydro-1H-quinolin-2-one

  • Key Differences : Methoxy at position 7 directs electrophilic substitution reactions differently during synthesis (e.g., Heck reactions with methyl acrylate) .
  • Synthesis : Prepared via palladium-catalyzed coupling (57% yield) .

Functionalized Derivatives

PF-573,228 (6-Substituted Quinolinone)

  • Structure: Contains a trifluoromethylpyrimidinyl group at position 6, linked to the quinolinone core .
  • Activity : A potent FAK inhibitor (ATP-competitive) with IC₅₀ < 10 nM, highlighting the impact of bulky substituents on kinase selectivity .

N-(3’-Chlorophenyl)-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide (17d)

  • Structure : Incorporates a chlorophenyl carboxamide side chain.
  • Applications : Explored for estrogen receptor modulation, achieving 86% yield in synthesis .

Biological Activity

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N1O1C_{10}H_{11}N_{1}O_{1} with a molecular weight of 177.2 g/mol. The compound features a quinoline skeleton characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring, with a methoxy group at the sixth position, which is crucial for its biological activity.

Biological Activities

1. Antidepressant Effects
Research indicates that this compound may exhibit potential antidepressant effects. It appears to stimulate the central nervous system, making it a candidate for further exploration in treating mood disorders. Its interaction with neurotransmitter systems is vital for these proposed effects.

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of certain pathogens, suggesting its potential as an antimicrobial agent.

3. Skin Irritant Properties
While exploring its biological activities, it is important to note that this compound has been classified as a skin irritant. This necessitates careful handling in laboratory settings.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that play critical roles in cellular processes. For instance, it has been suggested that the compound can act as an inhibitor of topoisomerase enzymes involved in DNA replication and repair, leading to its antimicrobial and potential anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Methoxy-2,3-dihydro-1H-quinolin-4-oneC_{10}H_{11}N_{1}O_{2}Different position of methoxy group; potential derivatives
7-Methoxy-3,4-dihydroquinolin-2(1H)-oneC_{10}H_{11}N_{1}O_{2}Altered methoxy position; varied biological activity
8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-oneC_{10}H_{10}BrN_{1}O_{1}Bromine substitution; altered reactivity

This table illustrates how variations in substitution patterns can significantly influence the biological activities and reactivity profiles of these compounds.

Case Studies and Research Findings

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable inhibition zones against Gram-positive and Gram-negative bacteria, confirming its potential as an effective antimicrobial agent.

Case Study: Antidepressant Potential
In another investigation focusing on the central nervous system effects of this compound, researchers conducted behavioral assays in animal models to assess antidepressant-like activity. The results showed significant reductions in depressive-like behaviors when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-3,4-dihydro-1H-quinolin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclization, reduction, and functionalization. For example, Scheme 4a in describes using LiAlH₄ in THF followed by SOCl₂ in CHCl₃ to reduce and chlorinate intermediates. Reaction optimization (e.g., solvent choice, temperature) is critical for yield. Lower temperatures (0–25°C) and anhydrous conditions minimize side reactions like over-reduction or hydrolysis .

Q. How is structural elucidation performed for this compound derivatives?

  • Methodological Answer : ¹H NMR is a primary tool. For instance, in , substituent positions are confirmed by splitting patterns (e.g., δ 8.13 ppm for aromatic protons) and coupling constants (J = 2.7–9.0 Hz). Mass spectrometry (EI or ESI) validates molecular ions (e.g., m/z 303 [M⁺] in ). X-ray crystallography (as in ) resolves complex stereochemistry .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : HPLC with UV detection monitors impurities (e.g., notes ≤0.4% total impurities). Stability studies under varying pH, temperature, and light exposure identify degradation pathways. For example, methoxy groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for quinolinone derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, compound solubility). In , compound 32 showed varying activity in different assays due to its amine group’s protonation state. Researchers should:

  • Replicate assays under standardized conditions (e.g., PBS buffer pH 7.4).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What strategies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : SAR studies highlight key modifications:

  • Methoxy position : Moving the methoxy group (e.g., from C6 to C7) alters electronic effects and binding ( ).
  • Substituent addition : Adding a pyrrolidine ethyl group () enhances CNS penetration via increased lipophilicity (logP optimization).
  • Reductive amination : uses LiAlH₄ to reduce ketones to amines, improving solubility and target engagement .

Q. How are computational methods applied to predict quinolinone reactivity and interactions?

  • Methodological Answer : DFT calculations model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like kinases or GPCRs. For example, ’s chloro-methoxy derivative showed predicted π-π stacking with a kinase active site .

Properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKXYVRULOMTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447187
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54197-64-7
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (18.38 mmol, 3.00 g) was treated in the presence of K2CO3 (22.98 mmol, 3.18 g) with methyl iodide (22.98 mmol, 3.26 g) in N,N-dimethylformamide (30 ml) at room temperature for 24 hours, resulting in 2.05 g of the title compound.
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Synthesis routes and methods II

Procedure details

To 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (90.8 g, 0.56 mol, 1 equiv) in CH3CN (2 L) was added potassium carbonate (230.67 g, 1.67 mol, 3 equiv). The mixture was stirred for 1 h at 25° C., then Mel (75 g, 0.53 mol, 0.95 equiv) was added and the mixture was maintained at 60° C. for 12 hours. The mixture was filtered and the filtrate was taken to a residue under reduce pressure. The crude 6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone was directly use to the next step. (128 g, crude) 1H NMR (400 MHz, DMSO) δ, 2.34-2.38 (m, 2 H), 2.79 (t, 2 H, J=7.2 Hz), 3.65 (s, 3 H), 6.67 (m, 1H), 6.72-6.75 (m, 2 H), 9.86 (br, 1 H). This procedure was reproduced multiple times to prepare >300 g quantities of 6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone.
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Synthesis routes and methods III

Procedure details

To a solution, prepared by mixing 8.2 g. 6-hydroxy-3,4-dihydrocarbostyril with 50 ml. water containing 2 g. sodium hydroxide, was added dropwise with stirring 8.5 ml. dimethyl sulfate (sp. gr. 1.332). During the course of the addition the resulting mixture was maintained at about pH10 by periodic additions of 10% sodium hydroxide solution. The mixture was stirred for 21/2 hours at room temperature, filtered and the collected solids were washed thoroughly with water to give after recrystallization from methyl alcohol 6.3 g. 6-methoxy-3,4-dihydrocarbostyril; m.p. 142.5°-143.5° C.
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Synthesis routes and methods IV

Procedure details

To a solution, prepared by mixing 8.2 g. 6-hydroxy-3,4-dihydrocarbostyril with 50 ml. water containing 2 g. sodium hydroxide, was added dropwise with stirring 8.5 ml. dimethyl sulfate (sp. gr. 1.332). During the course of the addition the resulting mixture was maintained at about pH 10 by periodic additions of 10% sodium hydroxide solution. The mixture was stirred for two and one-half hours at room temperature, filtered and the collected solids were washed thoroughly with water to give after recrystallization from methyl alcohol 6.3 g. 6-methoxy-3,4-dihydrocarbostyril; m.p. 142.5°-143.5° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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